(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
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Overview
Description
(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves the use of di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is conducted in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: DIC and HOBt are frequently used in peptide synthesis to facilitate amide bond formation.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides formed by the reaction of the Boc-protected amino acid with other amino acids or peptides.
Scientific Research Applications
(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-2-methylpentanoic acid: The unprotected form of the compound.
(S)-5-((Fluoren-9-ylmethoxy)carbonyl)amino)-2-methylpentanoic acid: Another protected form using the Fmoc group.
Uniqueness
(S)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides excellent protection during synthesis and can be removed under mild acidic conditions, making it highly versatile for various synthetic applications .
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
OBZVEXKLKXLILY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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